molecular formula C4H8N2O4 B1605071 beta-Aspartylhydroxamate CAS No. 20154-32-9

beta-Aspartylhydroxamate

Cat. No.: B1605071
CAS No.: 20154-32-9
M. Wt: 148.12 g/mol
InChI Key: ZBYVTTSIVDYQSO-UHFFFAOYSA-N
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Description

Beta-Aspartylhydroxamate, also known as this compound, is a useful research compound. Its molecular formula is C4H8N2O4 and its molecular weight is 148.12 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-4-(hydroxyamino)-4-oxobutanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Beta-Aspartylhydroxamate, also known as D-aspartic acid beta-hydroxamate (DAH), is a compound that has garnered attention for its biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

1. Overview of this compound

This compound is an analogue of aspartic acid, characterized by its hydroxamate group, which enhances its interaction with biological targets. Its primary applications have been explored in oncology and neurobiology due to its enzyme inhibitory properties.

The biological activity of this compound primarily involves:

  • Inhibition of Enzymes : It acts as an inhibitor for several enzymes, notably serine racemase, which converts L-serine to D-serine. This inhibition can alter neurotransmitter levels and has implications for neuropharmacology.
  • Anti-Tumoral Activity : DAH has shown significant anti-tumoral effects against murine leukemia L5178Y both in vitro and in vivo. It inhibits cell growth at concentrations as low as 2 mM and has been found to increase survival rates in treated mice .

3.1 In Vitro Studies

In vitro studies demonstrate that DAH effectively inhibits the proliferation of leukemia cells:

  • Cell Lines : The compound was tested on L5178Y murine leukemia cells, showing complete inhibition of growth at concentrations above 2 mM .
  • Cytotoxicity : Both D- and L-isomers of aspartic acid beta-hydroxamate exhibited cytotoxic effects, but DAH was notably less toxic than its L-isomer counterpart (LAH), which resulted in higher mortality rates among treated mice .

3.2 In Vivo Studies

In vivo studies highlight the therapeutic potential of DAH:

  • Survival Rates : Mice treated with DAH after being inoculated with Friend virus showed a 212% increase in mean survival time compared to controls .
  • Effects on Hematopoiesis : DAH treatment significantly reduced the number of erythroid colony-forming units (CFU-E) in the spleen, indicating its role in modulating hematopoietic responses during leukemia progression .

4. Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals critical insights into its inhibitory mechanisms:

CompoundEnzyme TargetIC50 (mM)Notes
DAHSerine Racemase0.6Competitive inhibitor
LAHSerine Racemase0.5Higher toxicity observed
DAHAngiotensin-Converting Enzyme (ACE)>1.0Inhibitory effect noted

This table illustrates how structural modifications influence the efficacy and safety profiles of these compounds.

5. Case Studies

Several case studies have been documented regarding the use of DAH in clinical settings:

  • Case Study 1 : A study involving DBA/2 mice demonstrated that DAH treatment initiated shortly after viral infection led to significant reductions in splenomegaly and viremia, highlighting its potential as a therapeutic agent for viral-induced leukemias .
  • Case Study 2 : Research on the pharmacokinetics of DAH indicated favorable absorption and distribution profiles, suggesting its viability for further development into clinical therapies .

Scientific Research Applications

Synthesis of beta-Aspartylhydroxamate

The synthesis of BAH has been optimized using a novel enzyme, β-aspartyl-γ-glutamyl transferase from Pseudomonas syringae. The process involves the transfer of β-aspartyl moieties from L-asparagine to hydroxylamine. Key parameters for optimal synthesis include:

  • Temperature : Optimal at 60°C
  • pH : Optimal at pH 6
  • Substrate Concentrations : Best results achieved with 80 mM L-asparagine and 40 mM hydroxylamine

Under these conditions, the production of BAH was significantly enhanced, yielding approximately 0.106 mM compared to 0.047 mM under standard conditions .

Antioxidant Activity

BAH exhibits potent antioxidant properties, demonstrated by its ability to scavenge free radicals. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that BAH could inhibit DPPH radical formation by up to 93.58% at a concentration of 0.2 mM . This suggests its potential utility in developing antioxidant therapies.

Antibacterial Activity

The antibacterial efficacy of BAH has been tested against various bacterial strains, showing significant inhibitory effects:

  • Bacillus cereus : Inhibition zone of 32 mm
  • Bacillus pumilus : Inhibition zone too large to measure
  • Escherichia coli : Inhibition zone of 30 mm

These results indicate that BAH may serve as a promising antibacterial agent, potentially more effective than traditional antibiotics like chloramphenicol .

Inhibition of Serine Racemase

BAH acts as an inhibitor of serine racemase, an enzyme involved in synthesizing the neurotransmitter D-serine, which is crucial for NMDA receptor function. This inhibition may have implications for treating neurodegenerative diseases where D-serine levels are dysregulated .

Therapeutic Potential

The multifaceted bioactivities of BAH position it as a candidate for various therapeutic applications:

  • Neuroprotection : By inhibiting serine racemase, BAH may help in managing conditions like schizophrenia and Alzheimer's disease.
  • Diabetes Management : Its ability to inhibit semicarbazide-sensitive amine oxidase (SSAO) suggests potential applications in diabetes treatment .
  • Cancer Treatment : Preliminary studies indicate that BAH may possess anticancer properties, particularly against murine leukemia cells .

Study on Neurotransmitter Regulation

A study demonstrated that BAH could modulate neurotransmitter levels by inhibiting serine racemase activity, leading to decreased D-serine production in neuronal cultures. This effect was linked to improved cognitive functions in animal models of neurodegeneration .

Antimicrobial Efficacy Assessment

In a comparative study against standard antibiotics, BAH showed superior antibacterial activity against several strains of bacteria, suggesting its potential as an alternative therapeutic agent in treating bacterial infections resistant to conventional antibiotics .

Properties

CAS No.

20154-32-9

Molecular Formula

C4H8N2O4

Molecular Weight

148.12 g/mol

IUPAC Name

2-amino-4-(hydroxyamino)-4-oxobutanoic acid

InChI

InChI=1S/C4H8N2O4/c5-2(4(8)9)1-3(7)6-10/h2,10H,1,5H2,(H,6,7)(H,8,9)

InChI Key

ZBYVTTSIVDYQSO-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)N)C(=O)NO

Canonical SMILES

C(C(C(=O)O)N)C(=O)NO

Key on ui other cas no.

20154-32-9
1955-68-6

sequence

X

Synonyms

aspartate-beta-hydroxamate
aspartic acid beta-hydroxamate
beta-aspartylhydroxamate
beta-aspartylhydroxamic acid
beta-aspartylhydroxamic acid, (D)-isomer
beta-aspartylhydroxamic acid, (L)-isomer
D-aspartic acid beta-hydroxamate

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.1 mole of D-aspartic acid β-ethyl ester is dissolved in 200 ml of methanol, 0.2 mole of hydroxylamine hydrochloride is then added and the mixture is stirred until complete dissolution occurs. 0.4 mole of triethylamine is added and stirring is continued at room temperature for about 48 hr. The precipitate formed is collected on a filter. This crude product is recrystallized by dissolution in water, then diluted in absolute ethanol. This solution is kept at +4° C. for 12 hr. The crystals are filtered, washed with absolute ethanol and air-dried. This reaction yields 50 to 70% of D-Aspartic acid β-Hydroxamate.
Name
D-aspartic acid β-ethyl ester
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0.4 mol
Type
reactant
Reaction Step Three

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